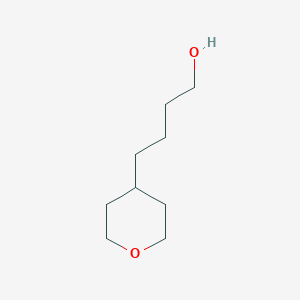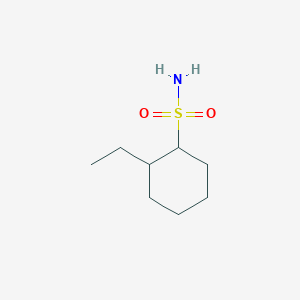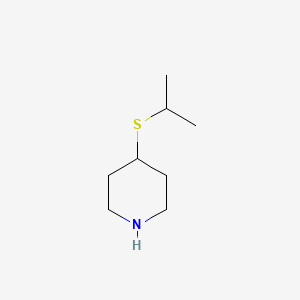![molecular formula C13H18N2 B13257459 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane](/img/structure/B13257459.png)
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane is a chemical compound with the molecular formula C13H18N2. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its unique bicyclic structure and significant biological activities . The compound is often used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process can be achieved through various methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and the available resources .
Chemical Reactions Analysis
Types of Reactions: 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Scientific Research Applications
3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, the compound’s unique structure and biological activity make it a valuable tool for studying various biological processes and developing new therapeutic agents .
Mechanism of Action
The mechanism of action of 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways . The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-[(Pyridin-3-yl)methyl]-8-azabicyclo[3.2.1]octane include other members of the 8-azabicyclo[3.2.1]octane family, such as tropane alkaloids . These compounds share a similar bicyclic structure and exhibit comparable biological activities .
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern, which can confer unique properties and biological activities . This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C13H18N2 |
|---|---|
Molecular Weight |
202.30 g/mol |
IUPAC Name |
3-(pyridin-3-ylmethyl)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C13H18N2/c1-2-10(9-14-5-1)6-11-7-12-3-4-13(8-11)15-12/h1-2,5,9,11-13,15H,3-4,6-8H2 |
InChI Key |
FJBKWJRXXABZCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC(CC1N2)CC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[Bis(propan-2-yl)amino]ethyl}(1-methoxypropan-2-yl)amine](/img/structure/B13257379.png)
![N-{1-[4-(2-amino-1,3-thiazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B13257384.png)

![4-[(2-Methylpentan-3-yl)amino]benzonitrile](/img/structure/B13257404.png)
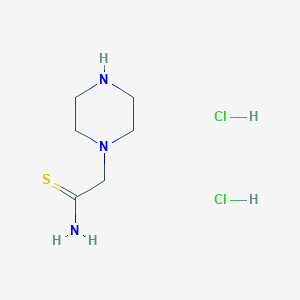
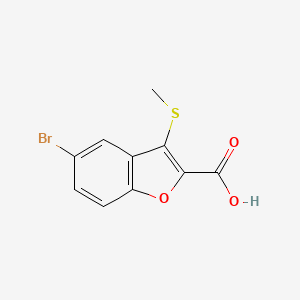
![N-[(4-bromothiophen-2-yl)methyl]aniline](/img/structure/B13257426.png)

![2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid dihydrochloride](/img/structure/B13257437.png)
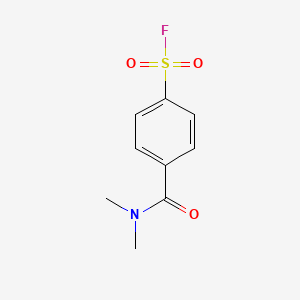
![Methoxy[(oxolan-3-yl)methyl]amine](/img/structure/B13257452.png)
